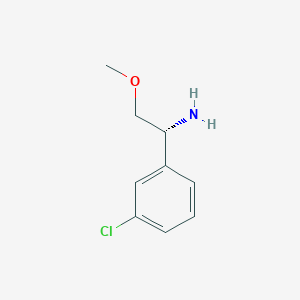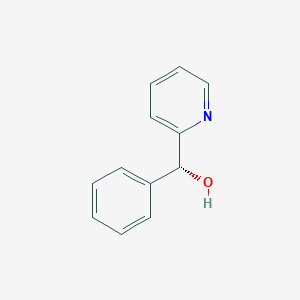
(R)-phenyl(pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-phenyl(pyridin-2-yl)methanol is a chiral compound that features a phenyl group and a pyridin-2-yl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(pyridin-2-yl)methanol typically involves the reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under controlled temperature and pressure conditions to achieve high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of ®-phenyl(pyridin-2-yl)methanol may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the compound .
Analyse Des Réactions Chimiques
Types of Reactions
®-phenyl(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: Phenyl(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
®-phenyl(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of ®-phenyl(pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been studied as a selective antagonist for transient receptor potential vanilloid 3 (TRPV3), a protein involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and modulating cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-phenyl(pyridin-2-yl)methanol: The enantiomer of ®-phenyl(pyridin-2-yl)methanol with different stereochemistry.
Phenyl(pyridin-2-yl)methanone: The corresponding ketone form.
Phenyl(pyridin-2-yl)methane: The fully reduced form.
Uniqueness
®-phenyl(pyridin-2-yl)methanol is unique due to its chiral nature and specific interactions with molecular targets like TRPV3. Its enantioselectivity and potential pharmacological applications distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(R)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m1/s1 |
Clé InChI |
UYESUYBXKHPUDU-GFCCVEGCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


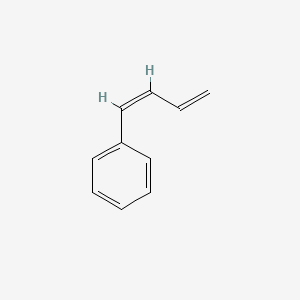
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
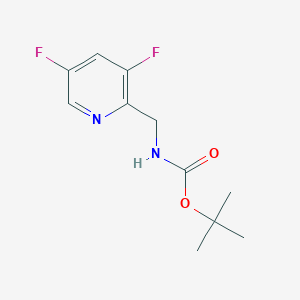
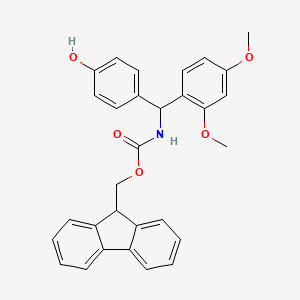
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
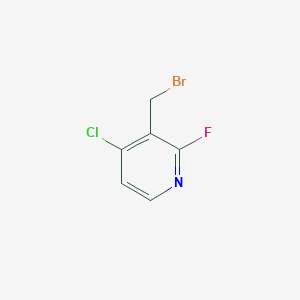
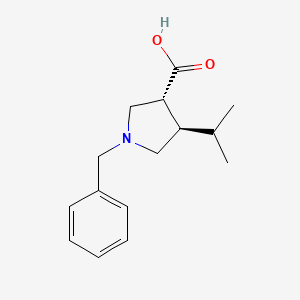
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

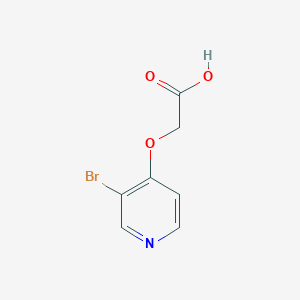
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
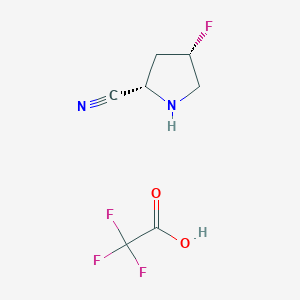
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
